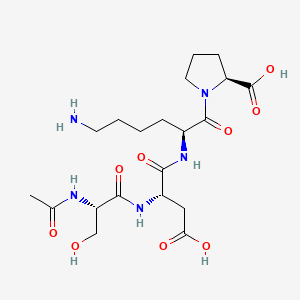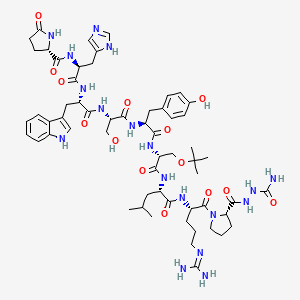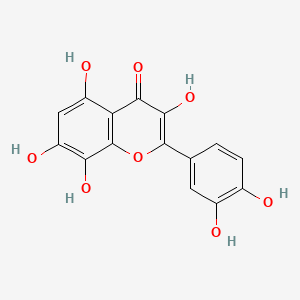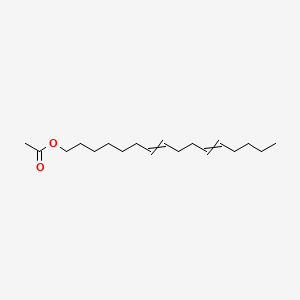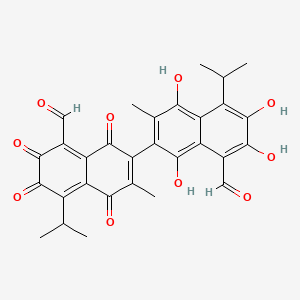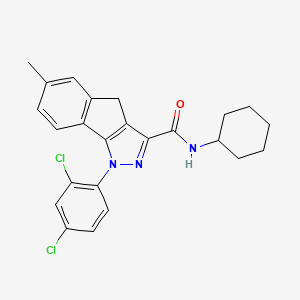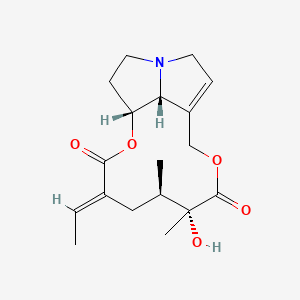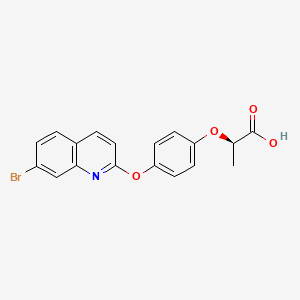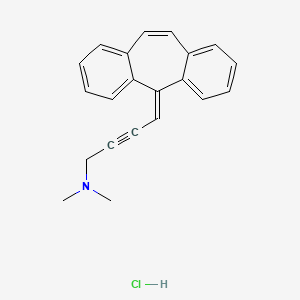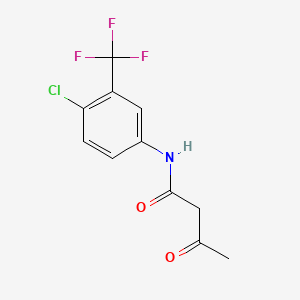
Fasentin
Übersicht
Beschreibung
Vorbereitungsmethoden
Fasentin is synthesized through a multi-step chemical process. The synthetic route involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with ethyl acetoacetate under specific conditions to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods for this compound are not widely documented, but laboratory synthesis provides a reliable approach for research purposes.
Analyse Chemischer Reaktionen
Fasentin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving the chloro and trifluoromethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
Fasentin has a wide range of scientific research applications:
Chemistry: It is used as a tool to study glucose transport mechanisms and the role of glucose transporters in cellular metabolism.
Biology: this compound is employed in research on cell proliferation, differentiation, and invasion, particularly in cancer cells.
Medicine: Its ability to inhibit glucose uptake makes it a potential candidate for cancer therapy, especially in targeting glucose metabolism in tumor cells.
Industry: While its industrial applications are limited, this compound’s role in research makes it valuable for developing new therapeutic strategies and understanding metabolic pathways .
Wirkmechanismus
Fasentin exerts its effects by inhibiting glucose uptake through the modulation of glucose transporters GLUT-1 and GLUT-4. This inhibition leads to decreased glucose availability in cells, which can induce cell death in glucose-dependent cancer cells. This compound interacts with a unique site in the intracellular channel of GLUT-1, blocking glucose transport and sensitizing cells to death receptor stimuli .
Vergleich Mit ähnlichen Verbindungen
Fasentin is unique due to its specific interaction with GLUT-1 and GLUT-4 transporters. Similar compounds include:
STF-31: Another GLUT-1 inhibitor, but with different binding characteristics.
BAY-876: A selective GLUT-1 inhibitor used in cancer research.
WZB117: A GLUT-1 inhibitor that also targets glucose uptake in cancer cells. This compound’s distinct binding site and mechanism of action set it apart from these similar compounds, making it a valuable tool in research .
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO2/c1-6(17)4-10(18)16-7-2-3-9(12)8(5-7)11(13,14)15/h2-3,5H,4H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYIJZMBLZXJEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358175 | |
| Record name | Fasentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392721-37-8 | |
| Record name | Fasentin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16759 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fasentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fasentin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Fasentin and how does it exert its biological effects?
A: this compound (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide) is a small molecule identified as a chemical sensitizer to death receptor stimuli, particularly FAS (also known as Apo-1 or CD95) and tumor necrosis factor apoptosis-inducing ligand (TRAIL). [] It primarily acts by inhibiting glucose uptake in cells. [] This inhibition disrupts cellular metabolism and sensitizes cells to death receptor-mediated apoptosis, a process often evaded by cancer cells. []
Q2: How does this compound inhibit glucose uptake?
A: While the precise mechanism remains under investigation, research suggests that this compound interacts with the intracellular channel of GLUT1, a key glucose transport protein. [] Virtual docking studies using a homology model of GLUT1 showed this compound interacting with a unique site within this channel, hindering glucose passage. []
Q3: Is there evidence to support the role of glucose transport inhibition in this compound's activity?
A: Yes. Studies have shown that culturing cells in a low-glucose environment mimics the effects of this compound, sensitizing them to FAS-induced apoptosis. [] Additionally, using other GLUT inhibitors and this compound analogues further supports the crucial role of glucose transport inhibition in its mechanism of action. []
Q4: Beyond sensitization to death ligands, are there other cellular effects associated with this compound?
A: this compound has been shown to impact several cellular processes. In lung adenocarcinoma A549 spheroid cells, this compound treatment was linked to increased expression of glucose transporters, metabolic enzymes, and antioxidant enzymes. [] this compound also influenced the Nrf2 signaling pathway, mitochondrial membrane potential, and mitochondrial superoxide production, suggesting a role in oxidative stress responses. [] Furthermore, this compound has demonstrated an ability to diminish endothelial cell proliferation, differentiation, and invasion through a mechanism that appears to be independent of glucose metabolism. [, ]
Q5: Is there evidence that this compound impacts cellular energy metabolism?
A: Yes, research on rat models of chronic heart failure following myocardial infarction indicates that this compound treatment leads to increased expression of cardiac glucose transporters (GLUT) and enhanced glucose uptake in cultured cardiomyocytes. [] These changes were associated with improved left ventricular contractility. [] Additionally, this compound treatment resulted in higher beating rates in cultured cardiomyocytes, an effect abolished by co-treatment with a glucose transporter inhibitor. [] These findings suggest that this compound promotes glucose utilization as an energy source in cardiomyocytes. []
Q6: What is the role of lactate production in the context of this compound's influence on vascular smooth muscle cells?
A: Studies using primary mouse aortic smooth muscle cells (MASMC) have shown that this compound, at a concentration of 60 µM, significantly increased calcification induced by high phosphate conditions. [] This increase in calcification was linked to lactate production, as inhibiting lactate dehydrogenase with sodium oxamate significantly reduced high phosphate-induced calcification. [] These findings suggest that lactate production is necessary for smooth muscle calcification and that this compound might contribute to this process. []
Q7: Does this compound show any promise in cancer treatment?
A: Research suggests that this compound, by inhibiting glucose uptake, could be particularly effective against cancers exhibiting the Warburg effect, a phenomenon where cancer cells rely heavily on glycolysis for energy production even in the presence of oxygen. []
Q8: Are there other potential therapeutic applications for this compound being explored?
A: this compound's influence on glucose metabolism makes it a potential therapeutic target for diabetes-related complications. [] Additionally, its demonstrated effects on endothelial cell function and angiogenesis suggest possible applications in addressing conditions involving abnormal blood vessel formation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile](/img/structure/B1671985.png)


